molecular formula C11H11ClN4OS B13424068 1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine

1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine

Cat. No.: B13424068
M. Wt: 282.75 g/mol
InChI Key: ANTZKNUTIAZRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a chlorobenzyl group, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine typically involves the reaction of 2-chlorobenzylamine with thioglycolic acid to form a thiazolidine intermediate. This intermediate is then reacted with cyanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidine ring structure.

    Chlorobenzyl derivatives: Compounds containing the chlorobenzyl group.

    Guanidine derivatives: Compounds with a guanidine moiety.

Uniqueness

1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11ClN4OS

Molecular Weight

282.75 g/mol

IUPAC Name

2-[5-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C11H11ClN4OS/c12-7-4-2-1-3-6(7)5-8-9(17)15-11(18-8)16-10(13)14/h1-4,8H,5H2,(H4,13,14,15,16,17)

InChI Key

ANTZKNUTIAZRAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)N=C(S2)N=C(N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.